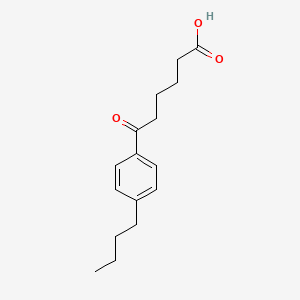

6-(4-Butylphenyl)-6-oxohexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4-Butylphenyl)-6-oxohexanoic acid, also known as BPHA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPHA is a derivative of the fatty acid, caprylic acid, and is classified as a medium-chain fatty acid.

Wissenschaftliche Forschungsanwendungen

Synthesis and Effects on Eicosanoid Biosynthesis

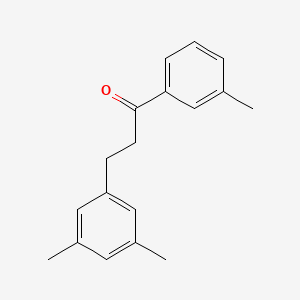

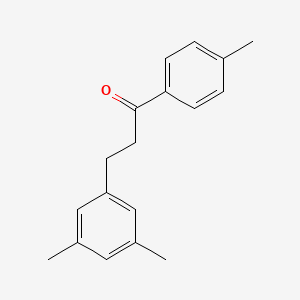

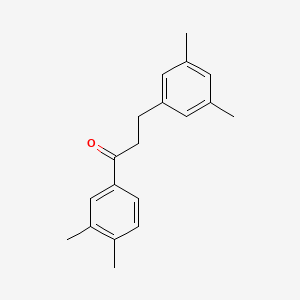

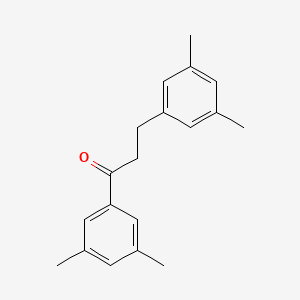

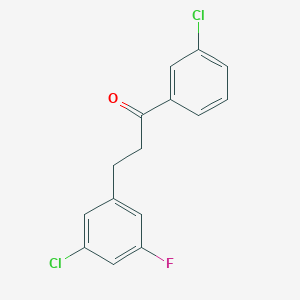

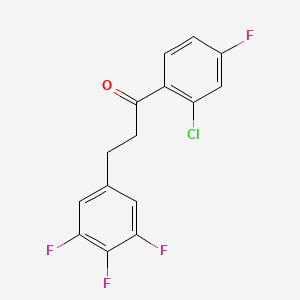

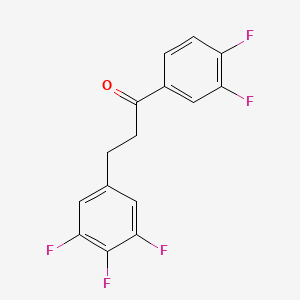

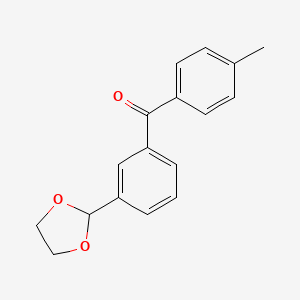

A series of 6-aryl-4-oxohexanoic acids, including 6-(4-Butylphenyl)-6-oxohexanoic acid, were synthesized and their effects on arachidonic acid metabolism were studied. These compounds, tested in models used for evaluating non-steroidal anti-inflammatory drugs (NSAIDs), demonstrated significant anti-inflammatory activities, comparable to or higher than fenbufen, a known NSAID (Abouzid et al., 2007).

Mass Spectrometric Characterization

The mass spectrometric characterization of small oxocarboxylic acids, including 6-oxohexanoic acid, was performed using electrospray ionization coupled with a triple quadrupole and TOF analyzer hybrid system. This study provided insights into the fragmentation pathways and molecular structure of these acids, contributing to a better understanding of their chemical behavior (Kanawati et al., 2007).

Enzymatic Production

An enzymatic method was developed for the production of 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme. This method demonstrated a high yield and efficiency, suggesting potential applications in various biochemical processes (Yamada et al., 2017).

Synthesis of Functional Polycaprolactones

6-Oxohexanoic acid was utilized in the synthesis of functional polycaprolactones via the Passerini multicomponent polymerization. This novel approach enabled the creation of polycaprolactones with various pendant groups, opening up possibilities for advanced material science applications (Zhang et al., 2016).

Eigenschaften

IUPAC Name |

6-(4-butylphenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-3-6-13-9-11-14(12-10-13)15(17)7-4-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCJJFGEZGABNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Butylphenyl)-6-oxohexanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.